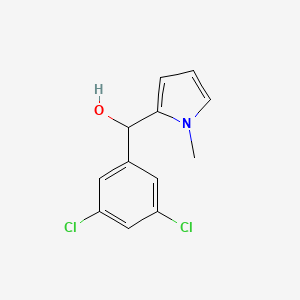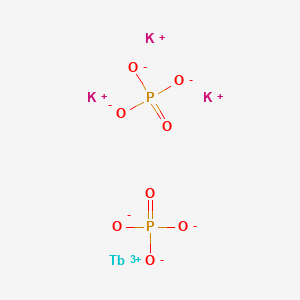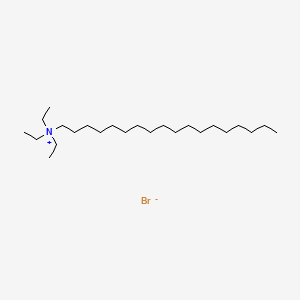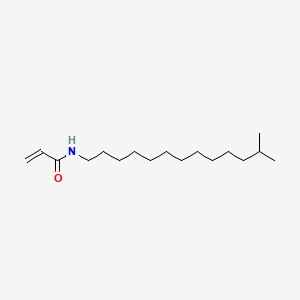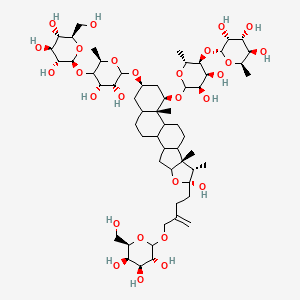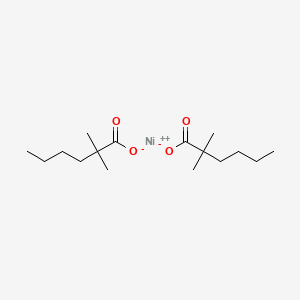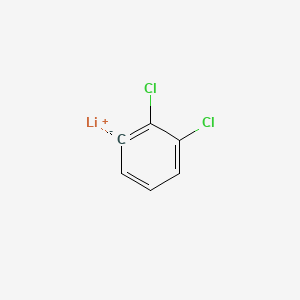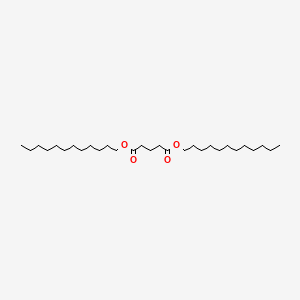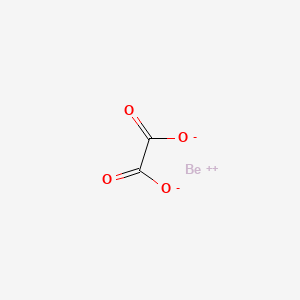
4-(3-Oxobutyl)phenyl valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxobutyl)phenyl valerate is an organic compound with the molecular formula C15H20O3. It is known for its applications in various fields such as food, cosmetics, medicine, biology, and industry . The compound is characterized by its unique structure, which includes a valerate ester linked to a phenyl ring substituted with a 3-oxobutyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutyl)phenyl valerate involves the esterification of 4-(3-oxobutyl)phenol with valeric acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product. The industrial synthesis is designed to be cost-effective and scalable to meet the demands of various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxobutyl)phenyl valerate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-(3-Oxobutyl)phenyl valerate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products
Mécanisme D'action
The mechanism of action of 4-(3-Oxobutyl)phenyl valerate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Oxobutyl)phenyl acetate: Similar structure but with an acetate ester instead of valerate.
4-(4-Hydroxyphenyl)-2-butanone: Contains a hydroxy group instead of the ester linkage.
4-(4-Methoxyphenyl)-2-butanone: Contains a methoxy group instead of the ester linkage
Uniqueness
4-(3-Oxobutyl)phenyl valerate is unique due to its valerate ester linkage, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with biological systems, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
94202-15-0 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
[4-(3-oxobutyl)phenyl] pentanoate |
InChI |
InChI=1S/C15H20O3/c1-3-4-5-15(17)18-14-10-8-13(9-11-14)7-6-12(2)16/h8-11H,3-7H2,1-2H3 |
Clé InChI |
VULZZNWKMGTYEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




